3-Ethoxy-4-methylthiophene-2-carboxylic acid 3-Ethoxy-4-methylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2091250-81-4
VCID: VC3143393
InChI: InChI=1S/C8H10O3S/c1-3-11-6-5(2)4-12-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10)
SMILES: CCOC1=C(SC=C1C)C(=O)O
Molecular Formula: C8H10O3S
Molecular Weight: 186.23 g/mol

3-Ethoxy-4-methylthiophene-2-carboxylic acid

CAS No.: 2091250-81-4

Cat. No.: VC3143393

Molecular Formula: C8H10O3S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxy-4-methylthiophene-2-carboxylic acid - 2091250-81-4

Specification

CAS No. 2091250-81-4
Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
IUPAC Name 3-ethoxy-4-methylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C8H10O3S/c1-3-11-6-5(2)4-12-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10)
Standard InChI Key NOQVKHORFNYRNG-UHFFFAOYSA-N
SMILES CCOC1=C(SC=C1C)C(=O)O
Canonical SMILES CCOC1=C(SC=C1C)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Identity and Structural Characteristics

3-Ethoxy-4-methylthiophene-2-carboxylic acid has a well-defined chemical identity with specific structural characteristics that determine its properties and reactivity. The compound features a thiophene core with strategic functional group placement that influences its chemical behavior.

PropertyValue
CAS Number2091250-81-4
Molecular FormulaC₈H₁₀O₃S
Molecular Weight186.23 g/mol
IUPAC Name3-ethoxy-4-methylthiophene-2-carboxylic acid
Standard InChIInChI=1S/C8H10O3S/c1-3-11-6-5(2)4-12-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10)
Standard InChIKeyNOQVKHORFNYRNG-UHFFFAOYSA-N
SMILESCCOC1=C(SC=C1C)C(=O)O
Canonical SMILESCCOC1=C(SC=C1C)C(=O)O
PubChem Compound ID121207948

The compound's structure consists of a five-membered thiophene ring with sulfur as the heteroatom. The positions of the substituents are crucial: the ethoxy group (−OCH₂CH₃) at position 3, the methyl group (−CH₃) at position 4, and the carboxylic acid group (−COOH) at position 2.

Physical and Chemical Properties

The physical and chemical properties of 3-Ethoxy-4-methylthiophene-2-carboxylic acid are influenced by its functional groups. The carboxylic acid moiety confers acidic properties and the ability to form hydrogen bonds, while the ethoxy group contributes to the compound's solubility profile. The methyl group at position 4 affects the electron density of the thiophene ring, influencing reactivity patterns.

The thiophene core itself contributes to the compound's aromaticity and stability. The presence of the sulfur atom in the ring system affects the electronic distribution and reactivity compared to other heterocyclic compounds. These structural features collectively determine the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.

Synthesis Methods

Electrophilic Aromatic Substitution Approaches

The synthesis of 3-Ethoxy-4-methylthiophene-2-carboxylic acid can be achieved through several methodologies, with electrophilic aromatic substitution being a primary approach. This method takes advantage of the electron-rich nature of the thiophene ring, which readily undergoes electrophilic attack. The synthetic pathway typically involves carefully controlled reaction conditions to ensure regioselectivity in the substitution pattern.

Chemical Reactions and Mechanisms

Reactivity Patterns

The reactivity of 3-Ethoxy-4-methylthiophene-2-carboxylic acid is influenced by the electronic effects of its substituents on the thiophene ring. The ethoxy group at position 3 acts as an electron-donating group through resonance, increasing electron density at specific positions of the ring. Meanwhile, the carboxylic acid at position 2 serves as an electron-withdrawing group. This combination creates a unique electronic distribution that governs the compound's behavior in various chemical transformations.

The carboxylic acid functionality makes the compound capable of participating in typical carboxylic acid reactions, including esterification, amide formation, and reduction. These transformations are valuable for converting the compound into various derivatives with modified properties and functionalities.

Mechanistic Studies

Mechanistic studies of reactions involving 3-Ethoxy-4-methylthiophene-2-carboxylic acid typically explore the influence of its substitution pattern on reaction pathways and kinetics. These investigations are crucial for understanding how the compound's structure affects its reactivity and for optimizing reaction conditions to achieve desired outcomes.

For instance, the presence of the methyl group at position 4 can influence the regioselectivity of further substitution reactions on the thiophene ring. Similarly, the ethoxy group at position 3 can participate in directing effects that influence the outcome of electrophilic aromatic substitution reactions. Understanding these mechanistic details is essential for developing efficient synthetic routes to complex molecules that incorporate the 3-Ethoxy-4-methylthiophene-2-carboxylic acid scaffold.

Applications in Scientific Research

Role as a Synthetic Intermediate

One of the primary applications of 3-Ethoxy-4-methylthiophene-2-carboxylic acid is as a valuable intermediate in organic synthesis. The compound's functionalized structure provides multiple handles for further chemical transformations, making it useful for building more complex molecules. The carboxylic acid group, in particular, offers versatile opportunities for derivatization through esterification, amide formation, and other transformations.

This compound can serve as a building block for constructing larger molecular architectures with applications in medicinal chemistry, materials science, and other fields. The thiophene core provides a rigid scaffold that can be incorporated into molecules designed for specific interactions with biological targets or for particular physical properties in materials applications.

Comparative Analysis with Related Thiophene Derivatives

Structural and Functional Relationships

3-Ethoxy-4-methylthiophene-2-carboxylic acid shares structural similarities with several other thiophene derivatives, including Methyl 3-Amino-4-methylthiophene-2-carboxylate, Ethyl 4-methylthiophene-2-carboxylate, and 4-Methylthiophene-3-carboxylic acid. These compounds have related thiophene cores but differ in their substitution patterns and functional groups .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-Ethoxy-4-methylthiophene-2-carboxylic acidC₈H₁₀O₃S186.23Ethoxy, Methyl, Carboxylic acid
Methyl 3-Amino-4-methylthiophene-2-carboxylateC₇H₉NO₂S171.22Amino, Methyl, Methyl ester
Ethyl 4-methylthiophene-2-carboxylateC₈H₁₀O₂S170.23Methyl, Ethyl ester
4-Methylthiophene-3-carboxylic acidC₆H₆O₂S142.18Methyl, Carboxylic acid
3-ethenyl-4-methylthiophene-2-carboxylic acidC₈H₈O₂S168.02Ethenyl, Methyl, Carboxylic acid

The differences in substitution patterns and functional groups among these compounds result in variations in their chemical properties, reactivity, and potential applications. For example, the replacement of the ethoxy group with an amino group, as in Methyl 3-Amino-4-methylthiophene-2-carboxylate, significantly changes the electronic properties of the thiophene ring and introduces new possibilities for hydrogen bonding and other intermolecular interactions .

Applications of Related Compounds

Some related thiophene derivatives have documented applications in pharmaceutical development. For instance, Methyl 3-Amino-4-methylthiophene-2-carboxylate is used in the manufacturing process for Articaine, a dental amide-type local anesthetic . This suggests potential for 3-Ethoxy-4-methylthiophene-2-carboxylic acid and its derivatives in pharmaceutical applications.

Thiophene-based compounds have also shown promise in materials science applications, particularly in the development of organic electronic materials. The thieno[3,4-b]thiophene-based small molecules, for example, have been utilized in organic field-effect transistors and organic photovoltaics, demonstrating impressive improvements in materials performance . The structural features of 3-Ethoxy-4-methylthiophene-2-carboxylic acid could potentially be exploited in similar applications through appropriate structural modifications .

Current Research Trends and Future Directions

Emerging Applications

Current research trends suggest expanding applications for functionalized thiophene derivatives like 3-Ethoxy-4-methylthiophene-2-carboxylic acid. One emerging area is in the development of novel optoelectronic materials, where thiophene-based compounds have shown promise due to their unique electronic properties. The specific substitution pattern in 3-Ethoxy-4-methylthiophene-2-carboxylic acid could potentially be exploited to create materials with tailored electronic and optical characteristics .

Another area of potential application is in medicinal chemistry. The thiophene scaffold has proven valuable in drug discovery, and the functionalized nature of 3-Ethoxy-4-methylthiophene-2-carboxylic acid provides opportunities for developing derivatives with specific biological activities. The carboxylic acid group, in particular, offers a convenient handle for linking to other molecules or for modification to enhance drug-like properties.

Synthesis Methodology Development

Ongoing research in organic synthesis methodology continues to provide new approaches for accessing functionalized thiophene derivatives. Advanced methods in C-H activation, transition metal catalysis, and regioselective functionalization are expanding the synthetic toolbox for compounds like 3-Ethoxy-4-methylthiophene-2-carboxylic acid. These developments could lead to more efficient synthetic routes, enabling easier access to the compound and its derivatives for research and applications .

The development of regioselective synthetic routes, similar to those reported for thieno[3,4-b]thiophene intermediates, could be particularly valuable for accessing 3-Ethoxy-4-methylthiophene-2-carboxylic acid and related compounds with precise control over the substitution pattern .

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